

Application Notes and Protocols for Ceftiofur Thiolactone Analysis in Tissue

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Compound of Interest

Compound Name: Ceftiofur Thiolactone

Cat. No.: B15126552

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Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine to treat bacterial infections in livestock. Following administration, ceftiofur is rapidly metabolized into several compounds, with desfuroylceftiofur being a primary active metabolite. This metabolite can form conjugates with endogenous molecules, such as cysteine, leading to the formation of desfuroylceftiofur cysteine disulfide (DCCD). Due to the rapid metabolism, regulatory and research analysis often focuses on a total residue method, where all metabolites containing the intact β -lactam ring are converted to a single, stable derivative for quantification. A common derivative is desfuroylceftiofur acetamide (DFCA). Alternatively, a specific metabolite like DCCD can be used as a surrogate marker.

This document provides detailed application notes and protocols for the sample preparation and analysis of ceftiofur residues in various animal tissues, focusing on methods that ultimately measure a stable derivative or a key metabolite. The protocols described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Principles of Analysis

The analysis of ceftiofur residues in tissues presents challenges due to the compound's instability and rapid conversion to various metabolites. To address this, most methods rely on a

few key principles:

- **Tissue Homogenization:** The first step is to create a uniform sample by homogenizing the tissue. High-speed homogenization is often preferred for efficient extraction of drug residues from the tissue matrix.^[1]
- **Extraction:** Various extraction techniques are employed to isolate the analytes from the complex tissue matrix. These can range from simple buffer extractions to more complex procedures involving organic solvents.
- **Derivatization:** To ensure accurate quantification, ceftiofur and its metabolites are often chemically converted to a more stable single marker residue. A common approach is the cleavage of thioester and disulfide bonds using a reducing agent like dithioerythritol (DTE), followed by derivatization to form desfuroylceftiofur acetamide (DFCA).^{[2][3][4][5]}
- **Clean-up:** Solid-phase extraction (SPE) is a crucial step to remove interfering substances from the sample extract before instrumental analysis.^{[2][5][6][7]} This enhances the sensitivity and robustness of the analytical method.
- **Instrumental Analysis:** High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice for the detection and quantification of ceftiofur residues due to its high selectivity and sensitivity.^{[2][6][7][8]}

Quantitative Data Summary

The following tables summarize the performance of different sample preparation and analysis methods for ceftiofur residues in various tissues.

Table 1: Method Performance for Ceftiofur Residue Analysis as Desfuroylceftiofur Acetamide (DFCA)

Tissue Type	Species	Extraction Method	Clean-up	Analytical Method	Limit of Quantification (LOQ)	Recovery (%)	Reference
Kidney	Bovine, Swine	Homogenization, Derivatization	SPE	HPLC-UV	8.0 µg/g	>80	[3]
Muscle	Bovine, Swine	Homogenization, Derivatization	SPE	HPLC-UV	1.0 µg/g (Bovine), 2.0 µg/g (Swine)	>80	[3]
Muscle	Poultry	Deconjugation with DTE, Derivatization	SPE (C18)	LC-MS/MS	1 µg/kg	Not Reported	[2]
Kidney, Liver, Fat, Muscle	Swine	Cleavage of disulfide/thioester bonds with dithioerythritol, Derivatization	Not specified	HPLC	0.1 µg ceftiofur equivalents/g	Not Reported	[4]

Eel, Flatfish, Shrimp	-	Hydrolysis with dithioerythritol, Derivatization with iodoacetamide	SPE (Oasis HLB)	LC-MS/MS	0.002 mg/kg	80.6-105	[5]
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Table 2: Method Performance for Ceftiofur Metabolite (DCCD) Analysis

Tissue Type	Species	Extraction Method	Clean-up	Analytical Method	Accuracy (%)	Coefficient of Variation (%)	Reference
Kidney	Bovine	Phosphate buffer extraction	SPE	LC-MS/MS	97-107	3.4-11.0	[7]
Liver	Bovine	Phosphate buffer extraction with acetonitrile and hexane	SPE	LC-MS/MS	97-107	3.4-11.0	[7]
Muscle	Bovine	Phosphate buffer extraction with acetonitrile and hexane	SPE	LC-MS/MS	97-107	3.4-11.0	[7]

Experimental Protocols

Protocol 1: Determination of Total Ceftiofur Residues as Desfuroylceftiofur Acetamide (DFCA) in Poultry Muscle

This protocol is based on the methodology described for the analysis of ceftiofur and its metabolites in poultry muscle by derivatization to DFCA.[2]

1. Sample Homogenization and Deconjugation: a. Weigh 1 g of poultry muscle tissue into a centrifuge tube. b. Add an appropriate amount of an internal standard (e.g., ceftiofur-d3). c. Add 5 mL of a dithioerythritol (DTE) solution to facilitate the deconjugation of ceftiofur metabolites. d. Shake the mixture using a rotary tumbler for 15 minutes.
2. Derivatization: a. Complete the derivatization process by incubating the extract for 30 minutes at room temperature.
3. pH Adjustment and Centrifugation: a. Adjust the pH of the extract to 3 by adding droplets of 17% phosphoric acid solution. b. Centrifuge the extract at 4000 g for 30 minutes. c. Isolate the supernatant and adjust the pH to 5 by adding droplets of a 5 M sodium hydroxide solution.
4. Solid-Phase Extraction (SPE) Clean-up: a. Condition a 1-g, 6-mL Mega Bond Elut C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1 M ammonium acetate solution. b. Load the pH-adjusted supernatant onto the conditioned SPE cartridge. c. Wash the cartridge. d. Elute the analyte.
5. LC-MS/MS Analysis: a. Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for injection into the LC-MS/MS system. b. Analyze the sample using a validated LC-MS/MS method for the detection and quantification of DFCA.

Protocol 2: Determination of Desfuroylceftiofur Cysteine Disulfide (DCCD) in Bovine Tissues

This protocol is adapted from the method for determining DCCD in bovine kidney, liver, and muscle.[7]

1. Sample Extraction (Kidney): a. Homogenize the kidney tissue. b. Extract the homogenized tissue with a phosphate buffer.

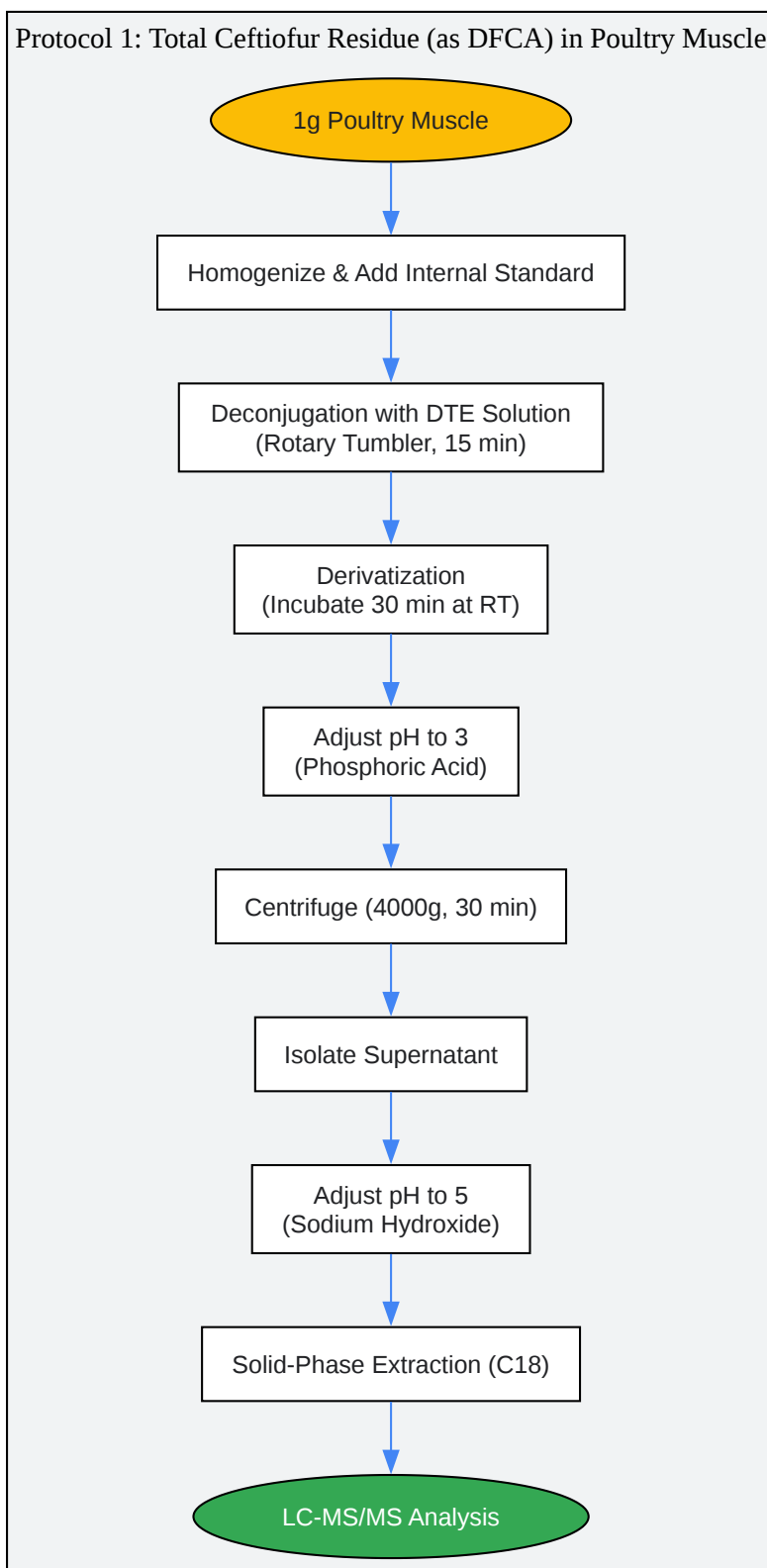
2. Sample Extraction (Liver and Muscle): a. Homogenize the liver or muscle tissue. b. Perform an initial extraction with a phosphate buffer. c. Add acetonitrile and hexane to the extract to precipitate proteins and remove fats. d. Centrifuge and collect the aqueous layer.

3. Solid-Phase Extraction (SPE) Clean-up: a. Condition an appropriate SPE cartridge. b. Load the extract from either step 1 or 2 onto the conditioned SPE cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute the DCCD from the cartridge using a suitable solvent.

4. LC-MS/MS Analysis: a. Evaporate the eluate and reconstitute the residue in the mobile phase. b. Inject the prepared sample into the LC-MS/MS system for analysis.

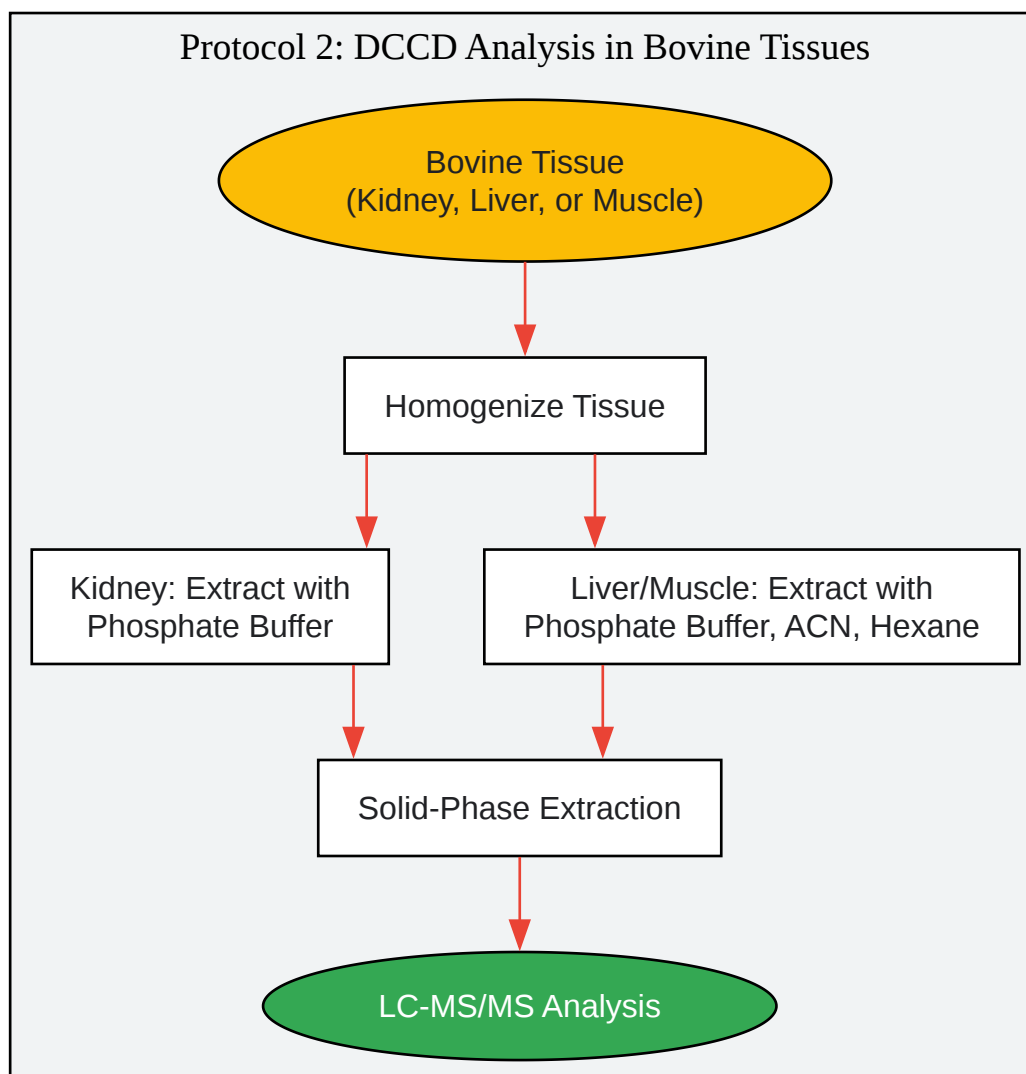
Visualizations

Protocol 1: Total Ceftiofur Residue (as DFCA) in Poultry Muscle



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Caption: Workflow for DFCA analysis in poultry muscle.



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Caption: Workflow for DCCD analysis in bovine tissues.

Conclusion

The successful analysis of ceftiofur and its thiolactone-related metabolites in tissue samples relies on a robust sample preparation protocol. The choice between a total residue method (measuring DFCA) and a specific metabolite marker method (measuring DCCD) will depend on the specific research or regulatory question. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish reliable and sensitive analytical methods for ceftiofur residue analysis in various

animal tissues. Careful validation of the chosen method within the user's laboratory is essential to ensure accurate and reproducible results.

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